

reactivity and chemical behavior of ethyl maleate

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Compound of Interest

Compound Name: Ethyl maleate

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An In-depth Technical Guide to the Reactivity and Chemical Behavior of **Ethyl Maleate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl maleate, also known as **diethyl maleate** (DEM), is a versatile α,β -unsaturated ester with significant applications in organic synthesis and biomedical research. Its chemical structure, characterized by an electron-deficient carbon-carbon double bond conjugated with two ester groups, renders it an excellent substrate for a variety of critical chemical transformations.^[1] This guide provides a comprehensive technical overview of the reactivity and chemical behavior of **ethyl maleate**. It details the compound's physicochemical properties, synthesis, and key reactions, including Michael additions, Diels-Alder reactions, polymerization, and hydrolysis. Furthermore, this document presents detailed experimental protocols, explores its pivotal role in drug development as a glutathione-depleting agent for studying oxidative stress, and summarizes relevant safety and toxicological data.

Physicochemical and Toxicological Properties

Ethyl maleate is a colorless liquid with a fruity odor.^[2] It is sparingly soluble in water but miscible with many organic solvents.^[3] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of **Ethyl Maleate**

Property	Value	Reference(s)
CAS Number	141-05-9	[3]
Molecular Formula	C ₈ H ₁₂ O ₄	[3][4]
Molecular Weight	172.18 g/mol	[3][5][6]
Appearance	Colorless, clear liquid	[2][3][7]
Melting Point	-10 °C	[2][3][5][7]
Boiling Point	220-225 °C at 760 mmHg	[2][3][5][7]
Density	1.064 g/mL at 25 °C	[5]
Refractive Index	1.438 - 1.445 at 20 °C	[3][5][7]
Flash Point	93.3 °C (200 °F)	[3][5][7]
Vapor Pressure	1 mmHg at 14 °C	[5][7]
Water Solubility	1.4% (1.40E+04 mg/L) at 30 °C	[3][7]

Toxicology and Safety Summary

Ethyl maleate is considered a hazardous substance. It is irritating to the eyes and may cause an allergic skin reaction.[3][8][9] It is harmful to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10][11]

Table 2: Toxicological Data for **Ethyl Maleate**

Endpoint	Value	Species	Reference(s)
LD50 Oral	3200 mg/kg	Rat	[9][10]
LC50 Inhalation	Not listed	-	[10]
LD50 Dermal	Not listed	-	[10]
Eye Irritation	Causes serious eye irritation	-	[8][9]
Skin Sensitization	May cause an allergic skin reaction	-	[8][9]

Synthesis of Ethyl Maleate

The most common industrial method for synthesizing **ethyl maleate** is the acid-catalyzed esterification of maleic anhydride with ethanol.[2][12] Sulfuric acid is a traditional catalyst, though solid acid catalysts like cation-exchange resins or zeolites are also used to create more eco-friendly processes.[13][14][15] The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a water entrainer like benzene or toluene.[12][13]

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a laboratory-scale synthesis using a solid acid catalyst.[13]

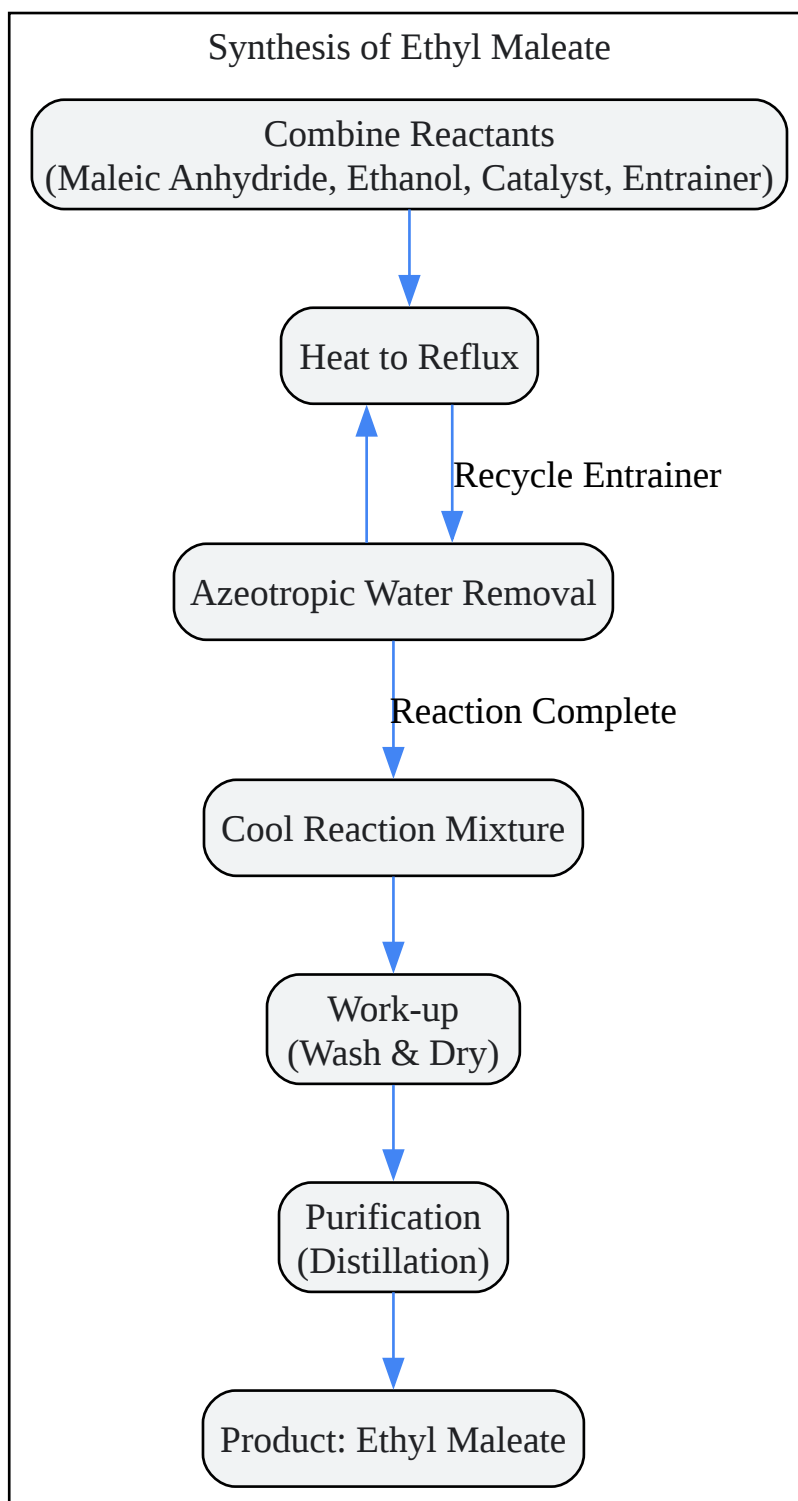
Materials:

- Maleic anhydride (e.g., 5g)
- Dehydrated ethanol (e.g., 12g)[13]
- Acid zeolite catalyst (e.g., 0.3g)[13]
- Water entrainer (e.g., benzene, 15mL)[13]
- Reaction vessel (round-bottom flask)

- Water trap (Dean-Stark apparatus), reflux condenser, and thermometer

Procedure:

- Add maleic anhydride, dehydrated ethanol, acid zeolite, and benzene to the reaction vessel.
[13]
- Assemble the apparatus with the water trap and reflux condenser.[13]
- Heat the mixture to reflux. Water will be removed as an azeotrope with benzene and collected in the trap.
- Continue the reaction for 25-30 minutes after no more water is observed collecting in the trap.[13]
- Stop heating and allow the mixture to cool to room temperature for 30 minutes.[13]
- Separate and discard the lower aqueous layer from the reaction mixture.
- Wash the organic reaction solution with water.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Purify the product by distillation, first removing low-boiling volatiles and then collecting the fraction at 216-220 °C, which is the **diethyl maleate** product.[13]



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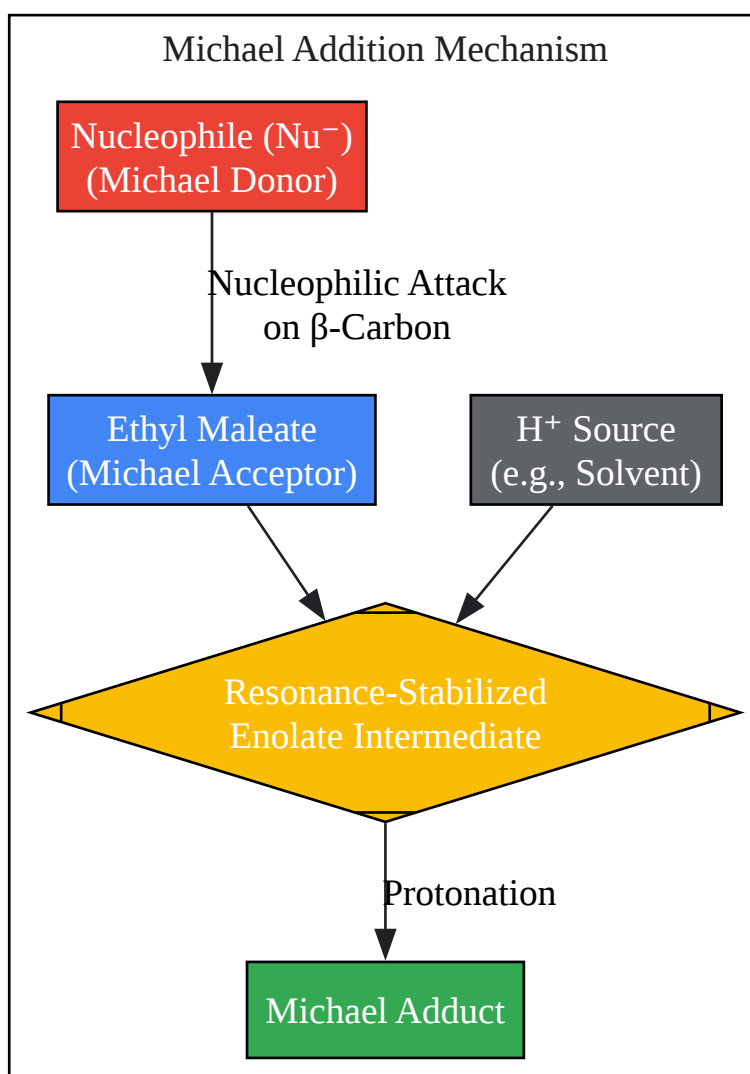
Caption: Experimental workflow for the synthesis of **ethyl maleate**.

Chemical Reactivity and Behavior

The reactivity of **ethyl maleate** is dominated by its electrophilic carbon-carbon double bond, which is activated by the two electron-withdrawing ethyl ester groups. This makes it a prime candidate for several important classes of organic reactions.

Michael Addition (Conjugate Addition)

Ethyl maleate is a prominent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles (Michael donors).^{[16][17]} This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.^[16] The general mechanism involves the attack of a nucleophile on the β -carbon of the double bond, forming a resonance-stabilized enolate intermediate, which is then protonated.^{[16][18]}



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Caption: Generalized mechanism of the Michael addition reaction.

Aza-Michael and Thia-Michael Additions Reactions with amine (aza-Michael) and thiol (thia-Michael) nucleophiles are particularly efficient.^[16] The addition of primary and secondary amines can often proceed without a catalyst, sometimes even in the absence of a solvent.^[17]^[18]

Experimental Protocol: Aza-Michael Addition of Cyclohexylamine (Solvent-Free)

This protocol demonstrates a green chemistry approach to the aza-Michael addition.^[17]^[18]

Materials:

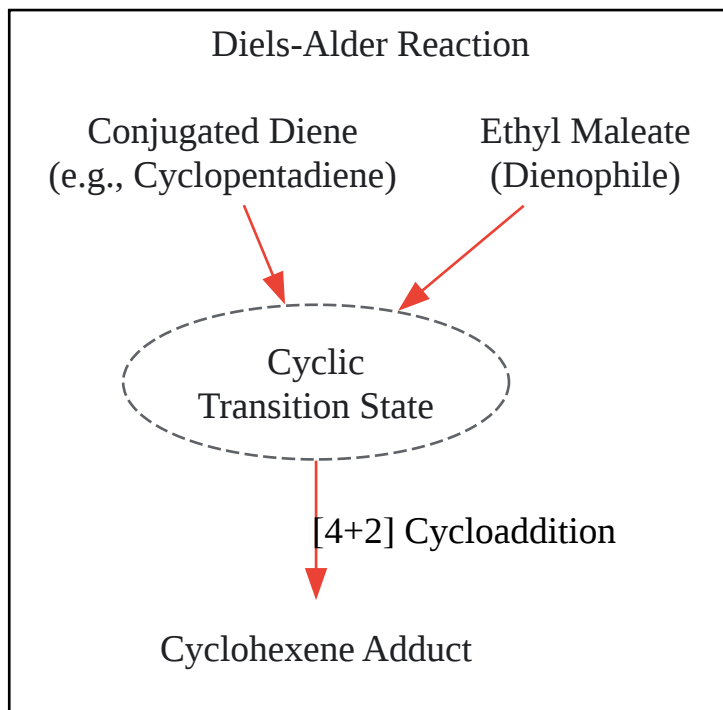
- **Diethyl maleate** (1.0 mmol, 1.0 eq)
- Cyclohexylamine (1.1 mmol, 1.1 eq)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a round-bottom flask, combine **diethyl maleate** and cyclohexylamine.^[17]
- Stir the neat (solvent-free) mixture at room temperature (e.g., 30-32 °C).^[17] Note that the reaction can be exothermic.^[18]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product can often be used directly. If purification is needed to remove excess amine, the mixture can be dissolved in a solvent like ethyl acetate and passed through a short silica gel column.^[17]

Diels-Alder Reaction

As an electron-poor alkene, **ethyl maleate** is an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[19][20] It reacts with conjugated dienes to form six-membered ring structures, which are valuable intermediates in the synthesis of complex molecules and natural products.[19] The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[19][20]



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Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the reaction to form diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.
[20]

Materials:

- **Diethyl maleate** (1.0 equivalent)

- Dicyclopentadiene
- Toluene
- Apparatus for fractional distillation
- Round-bottom flask with reflux condenser

Procedure:

- Prepare Cyclopentadiene: Gently heat dicyclopentadiene to induce a retro-Diels-Alder reaction ("cracking"). Collect the freshly distilled cyclopentadiene monomer (boiling point ~40-42 °C) in a chilled receiving flask. Use immediately.[20]
- Reaction Setup: In a round-bottom flask, dissolve **diethyl maleate** in a minimal amount of toluene.[20]
- Addition: Add the freshly distilled cyclopentadiene (1.1 equivalents) to the solution. The reaction is often exothermic.[20]
- Reaction: Heat the mixture to a gentle reflux (~110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[20]
- Work-up: After cooling, remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to separate the endo and exo isomers.[20]

Polymerization

While the homopolymerization of **ethyl maleate** is challenging due to the low reactivity of its double bond, it readily participates in copolymerization with more reactive monomers like vinyl acetate.[21] The incorporation of **diethyl maleate** into polymer chains can enhance properties such as flexibility, adhesion, and durability.[21][22][23] These copolymers are used in the formulation of adhesives, coatings, and binders.[21]

Hydrolysis

Esters can be hydrolyzed to their constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or alkali.[24]

- **Acid-Catalyzed Hydrolysis:** This is a reversible reaction where the ester is heated with a dilute acid (e.g., HCl or H₂SO₄).[24][25] The equilibrium lies towards the products when an excess of water is used.[24] Studies on **diethyl maleate** show that the first hydrolysis step (to the monoester) is slower than the second step (to maleic acid).[25]
- **Alkaline Hydrolysis (Saponification):** This reaction, carried out by heating the ester with a dilute alkali like sodium hydroxide, is effectively irreversible because the carboxylic acid is converted to its carboxylate salt.[24][26] This makes product separation simpler than in acid hydrolysis.[24]

Applications in Drug Development and Research

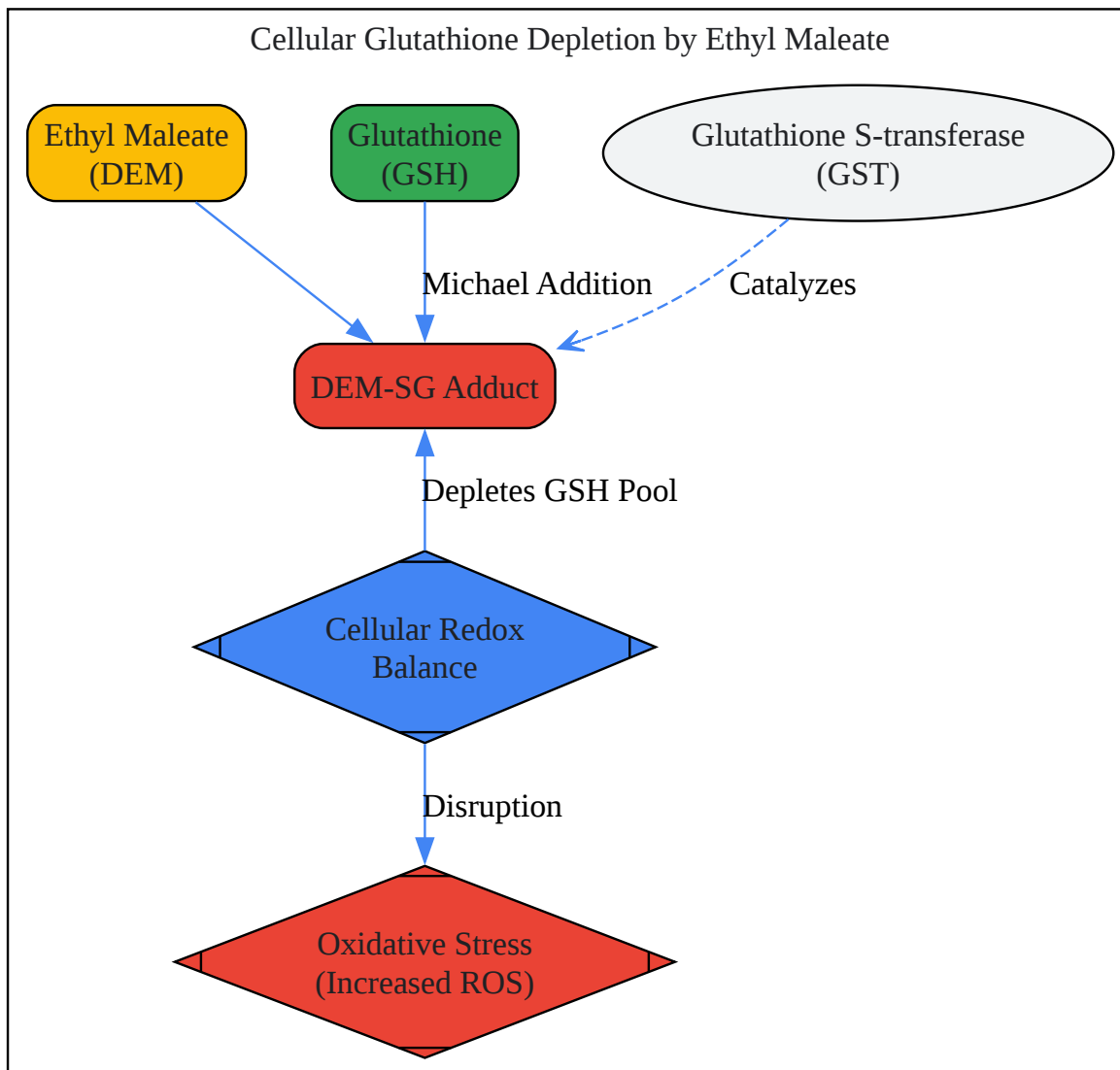
Ethyl maleate is a crucial tool in biomedical research, primarily for its ability to modulate cellular redox homeostasis.[17]

Glutathione (GSH) Depletion

The most significant biological action of **ethyl maleate** is the depletion of intracellular glutathione (GSH).[2][3] This occurs via a Michael addition reaction where the sulfhydryl group of the cysteine residue in GSH attacks the double bond of **ethyl maleate**. [3] This reaction is often catalyzed by the enzyme Glutathione S-transferase (GST).

The depletion of GSH, a key cellular antioxidant, disrupts the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[3] This makes **ethyl maleate** an invaluable chemical tool for:

- Investigating the mechanisms of oxidative stress and drug-induced toxicity.[17]
- Studying the role of redox signaling in various disease states, including cancer and neurodegeneration.[17]
- Screening for novel antioxidant compounds that can counteract the effects of GSH depletion. [17]



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Caption: Pathway of glutathione depletion by **ethyl maleate**.

Pharmaceutical Intermediate

Ethyl maleate serves as a versatile building block and intermediate in the synthesis of various fine chemicals and pharmaceuticals.[22][23][27] It is a precursor for the synthesis of the organophosphorus insecticide malathion and has been investigated for applications in cancer treatment.[2][28]

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